Enhanced Lipophilicity vs. Non-Methylated Analog
4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline exhibits a significantly higher calculated LogP value compared to its non-methylated analog, 4-(1H-pyrrol-1-yl)aniline. This increase in lipophilicity is a direct consequence of the two methyl substituents on the pyrrole ring [1] [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.25750 |
| Comparator Or Baseline | 4-(1H-pyrrol-1-yl)aniline: 2.64070 |
| Quantified Difference | Increase of +0.62 LogP units |
| Conditions | Calculated using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
This quantifiable difference in LogP is critical for predicting membrane permeability and solubility, which are fundamental to applications in medicinal chemistry and drug discovery.
- [1] ChemSrc. 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE. CAS 60176-19-4. LogP data. View Source
- [2] ChemSrc. 4-(1-Pyrrolyl)aniline. CAS 52768-17-9. LogP data. View Source
